molecular formula C10H14N4SSi B14418530 1-phenyl-5-trimethylsilylthio-1H-tetrazole CAS No. 81589-05-1

1-phenyl-5-trimethylsilylthio-1H-tetrazole

Cat. No.: B14418530
CAS No.: 81589-05-1
M. Wt: 250.40 g/mol
InChI Key: MUBRTKGNEIAYDP-UHFFFAOYSA-N
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Description

1-Phenyl-5-trimethylsilylthio-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of one carbon atom and four nitrogen atoms. The presence of a phenyl group and a trimethylsilylthio group in this compound makes it unique and potentially useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-5-trimethylsilylthio-1H-tetrazole typically involves the reaction of phenylhydrazine with trimethylsilyl isothiocyanate. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to yield the desired tetrazole derivative. The reaction can be represented as follows:

C6H5NHNH2+TMSNCSC6H5N4STMS\text{C}_6\text{H}_5\text{NHNH}_2 + \text{TMSNCS} \rightarrow \text{C}_6\text{H}_5\text{N}_4\text{S}\text{TMS} C6​H5​NHNH2​+TMSNCS→C6​H5​N4​STMS

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-5-trimethylsilylthio-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

    Substitution: The trimethylsilylthio group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) or iodine (I₂) can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced nitrogen heterocycles.

    Substitution: Halogenated or alkylated tetrazole derivatives.

Scientific Research Applications

1-Phenyl-5-trimethylsilylthio-1H-tetrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-phenyl-5-trimethylsilylthio-1H-tetrazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of the tetrazole ring and the trimethylsilylthio group allows for unique interactions with biological molecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1H-tetrazole-5-thiol
  • 1-Phenyl-5-mercaptotetrazole
  • 1-Phenyl-5-tetrazolethione

Uniqueness

1-Phenyl-5-trimethylsilylthio-1H-tetrazole is unique due to the presence of the trimethylsilylthio group, which imparts distinct chemical properties and reactivity compared to other similar tetrazole derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

81589-05-1

Molecular Formula

C10H14N4SSi

Molecular Weight

250.40 g/mol

IUPAC Name

trimethyl-(1-phenyltetrazol-5-yl)sulfanylsilane

InChI

InChI=1S/C10H14N4SSi/c1-16(2,3)15-10-11-12-13-14(10)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

MUBRTKGNEIAYDP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)SC1=NN=NN1C2=CC=CC=C2

Origin of Product

United States

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